Givinostat hydrochloride Givinostat hydrochloride Givinostat (ITF-2357) hydrochloride is a potent HDAC inhibitor for Maize HD2, HD1-B and HD1-A with IC50 of 10 nM, 7.5 nM and 16 nM, respectively.IC50 value: 10 nM (for HD2), 7.5 nM (for HD1-B), 16 nM (for HD1-A) [2]Target: HDACGivinostat is an HDAC inhibitor, has anti-fibrotic activities, by regulating the acetylation of NF-κB and SOD2, stimulating oxidative stress, activating mitochondrial pathways, inhibiting proliferation of JS-1 cell line, and inducing apoptosis. The current study may provide new directions and evidence in the research and development of novel drugs for liver fibrosis. Givinostat significantly decreases the protein expression of α-SMA, TGF-β 1, and VEGF in JS-1 cells. Moreover, Givinostat treatment markedly increased ROS production. [1]in vivo: Givinostat treatment group has markedly less collagen deposition and improved fibrosis. Collagen area percent was significantly reduced in Givinostat group compared to the model group. [1]
Brand Name: Vulcanchem
CAS No.: 199657-29-9
VCID: VC0003764
InChI: InChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H
SMILES: CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl
Molecular Formula: C24H28ClN3O4
Molecular Weight: 457.9 g/mol

Givinostat hydrochloride

CAS No.: 199657-29-9

Inhibitors

VCID: VC0003764

Molecular Formula: C24H28ClN3O4

Molecular Weight: 457.9 g/mol

Givinostat hydrochloride - 199657-29-9

CAS No. 199657-29-9
Product Name Givinostat hydrochloride
Molecular Formula C24H28ClN3O4
Molecular Weight 457.9 g/mol
IUPAC Name [6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrochloride
Standard InChI InChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H
Standard InChIKey QKSGNWJOQMSBEP-UHFFFAOYSA-N
SMILES CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl
Canonical SMILES CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl
Description Givinostat (ITF-2357) hydrochloride is a potent HDAC inhibitor for Maize HD2, HD1-B and HD1-A with IC50 of 10 nM, 7.5 nM and 16 nM, respectively.IC50 value: 10 nM (for HD2), 7.5 nM (for HD1-B), 16 nM (for HD1-A) [2]Target: HDACGivinostat is an HDAC inhibitor, has anti-fibrotic activities, by regulating the acetylation of NF-κB and SOD2, stimulating oxidative stress, activating mitochondrial pathways, inhibiting proliferation of JS-1 cell line, and inducing apoptosis. The current study may provide new directions and evidence in the research and development of novel drugs for liver fibrosis. Givinostat significantly decreases the protein expression of α-SMA, TGF-β 1, and VEGF in JS-1 cells. Moreover, Givinostat treatment markedly increased ROS production. [1]in vivo: Givinostat treatment group has markedly less collagen deposition and improved fibrosis. Collagen area percent was significantly reduced in Givinostat group compared to the model group. [1]
Synonyms givinostat hydrochloride
ITF 2357
ITF2357
Reference [1]. Wang YG, et al. Givinostat inhibition of hepatic stellate cell proliferation and protein acetylation. World J Gastroenterol. 2015 Jul 21;21(27):8326-8339.

[2]. Leoni F, et al. The histone deacetylase inhibitor ITF2357 reduces production of pro-inflammatory cytokines in vitro and systemic inflammation in vivo. Mol Med. 2005 Jan-Dec;11(1-12):1-15.
PubChem Compound 10095659
Last Modified Nov 11 2021
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